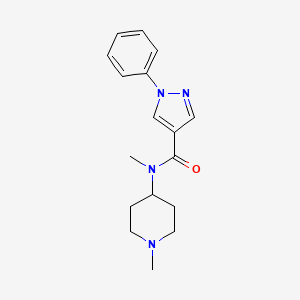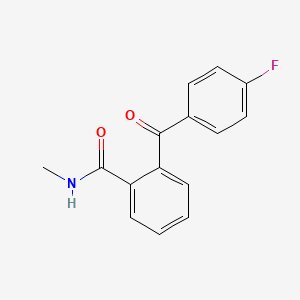
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to a class of compounds known as adenosine analogs, which have been shown to have potent effects on the central nervous system, cardiovascular system, and immune system.
作用机制
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine receptors leads to a variety of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of the immune response. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have potent effects on these physiological processes, making it a valuable tool for studying adenosine receptor function.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in isolated blood vessels, decrease heart rate and blood pressure, and inhibit neurotransmitter release in the brain. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has also been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. These effects make N-(4-chloro-3-cyanophenyl)-2-methylpropanamide a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions.
实验室实验的优点和局限性
One of the main advantages of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is its high potency and selectivity for adenosine receptors. This makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
未来方向
There are several future directions for research on N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. One area of research is the development of new drugs that target adenosine receptors. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to develop new adenosine receptor agonists and antagonists. Another area of research is the role of adenosine receptors in cancer. Adenosine receptors have been shown to play a role in tumor growth and metastasis, and N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in cancer. Finally, there is ongoing research on the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in these diseases and may have potential therapeutic applications.
合成方法
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-chloro-3-cyanophenylacetic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. The synthesis of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.
科学研究应用
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been extensively studied in scientific research due to its unique pharmacological properties. It has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to study the role of adenosine receptors in various physiological and pathological conditions. It has also been used to investigate the mechanism of action of adenosine analogs and to develop new drugs that target adenosine receptors.
属性
IUPAC Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)11(15)14-9-3-4-10(12)8(5-9)6-13/h3-5,7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFENKLOQTTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


